- 3-Substituted pyrazoles and 4-substituted triazoles as inhibitors of human 15-lipoxygenase-1, Bioorganic & Medicinal Chemistry Letters, 2015, 25(15), 3024-3029
Cas no 934758-94-8 (ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate)
934758-94-8 structure
Product Name:ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
CAS-Nr.:934758-94-8
MF:C7H7F3N2O2
MW:208.137892007828
MDL:MFCD31812917
CID:2118407
PubChem ID:57446997
Update Time:2025-06-22
ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(trifluoromethyl)-1H-Pyrazole-3-carboxylic acid ethyl ester
- 1H-Pyrazole-3-carboxylic acid, 4-(trifluoroMethyl)-, ethyl ester
- Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (ACI)
- 4-Trifluoromethyl-1H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- 4-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester
- 934758-94-8
- SCHEMBL15850526
- BS-44637
- 4-Trifluoromethyl-1H-pyrazole-3-carboxylicacidethylester
- Ethyl4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- 4-Trifluoromethylpyrazole-3-carboxylic Acid Ethyl Ester
- DB-079594
- CS-0130954
- ethyl 4-(trifluoromethyl)-1 H -pyrazole-5-carboxylate
- SCHEMBL947614
- SB40064
- MFCD20486284
- E77753
- SY323876
- ethyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
- MDL: MFCD31812917
- Inchi: 1S/C7H7F3N2O2/c1-2-14-6(13)5-4(3-11-12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12)
- InChI-Schlüssel: QABKLFIFMLHMNP-UHFFFAOYSA-N
- Lächelt: O=C(C1C(C(F)(F)F)=CNN=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 208.04596196g/mol
- Monoisotopenmasse: 208.04596196g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
- Komplexität: 220
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 55Ų
ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331400-100mg |
Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
934758-94-8 | 95%+ | 100mg |
$303 | 2021-08-18 | |
| Chemenu | CM331400-250mg |
Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
934758-94-8 | 95%+ | 250mg |
$450 | 2021-08-18 | |
| Chemenu | CM331400-1g |
Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
934758-94-8 | 95%+ | 1g |
$975 | 2021-08-18 | |
| ChemScence | CS-0130954-100mg |
Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
934758-94-8 | 99.98% | 100mg |
$132.0 | 2022-04-26 | |
| ChemScence | CS-0130954-250mg |
Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
934758-94-8 | 99.98% | 250mg |
$225.0 | 2022-04-26 | |
| ChemScence | CS-0130954-1g |
Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
934758-94-8 | 99.98% | 1g |
$560.0 | 2022-04-26 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0638T-1g |
4-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester |
934758-94-8 | 96% | 1g |
6767.38CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0638T-5g |
4-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester |
934758-94-8 | 96% | 5g |
25424.31CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0638T-500mg |
4-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester |
934758-94-8 | 96% | 500mg |
3807.71CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0638T-250mg |
4-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester |
934758-94-8 | 96% | 250mg |
2332.12CNY | 2021-07-19 |
ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 0 °C; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 0 °C; 5 min, 0 °C; 2 h, rt
Referenz
- Preparation of pyrazolecarboxamides as lipoxygenase inhibitors., World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 20 °C
Referenz
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Water ; 10 min, 0 °C; -78 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → 25 °C
1.3 Reagents: Bromine ; 10 min, 25 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → 25 °C
1.3 Reagents: Bromine ; 10 min, 25 °C
Referenz
- Preparations of 4-Substituted 3-Carboxypyrazoles, Journal of Heterocyclic Chemistry, 2013, 50(6), 1410-1414
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 72 h, rt
Referenz
- [3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with diazo compounds and nitrilimines - synthesis of pyrazolines and pyrazoles, Chemistry of Heterocyclic Compounds (New York, 2021, 57(11), 1107-1115
ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Raw materials
- Urea,N-methyl-N'-nitroso-
- 2-Butenoic acid,4,4,4-trifluoro-, ethyl ester
- (diazomethyl)trimethylsilane
- 1-Propene-1-sulfonamide, 3,3,3-trifluoro-N,N-dimethyl-, (1E)-
- Ethyl 4,4,4-Trifluoro-2-butynoate
ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Preparation Products
ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Verwandte Literatur
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Azole Pyrazolcarbonsäuren und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Azole Pyrazole, nur den übersetzten Text. Pyrazolcarbonsäuren und Derivate
934758-94-8 (ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate) Verwandte Produkte
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- 179692-09-2(Ethyl 4-formyl-1H-pyrazole-3-carboxylate)
- 61453-47-2(1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester)
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